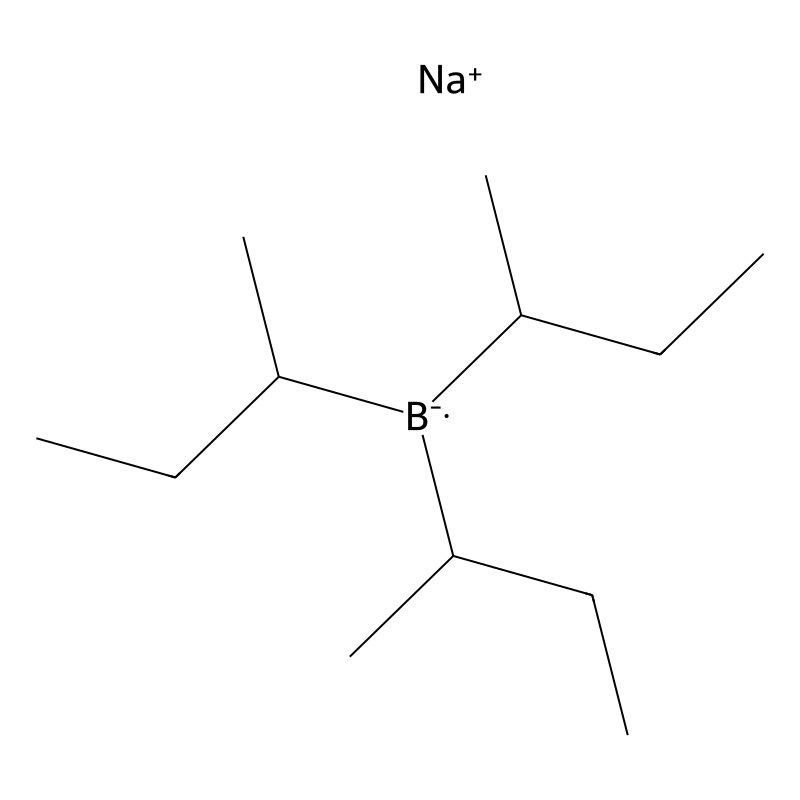

Sodium tri-sec-butylborohydride

Content Navigation

CAS Number

Product Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Sodium tri-sec-butylborohydride (CAS 67276-04-4), commercially known as N-Selectride, is a highly hindered, strongly basic organoborane reducing agent typically supplied as a 1.0 M solution in tetrahydrofuran (THF) . It is characterized by the presence of three bulky sec-butyl groups and a sodium counterion, which together dictate its exceptional steric and electronic properties [1]. In industrial and advanced laboratory settings, it is primarily procured for the stereoselective reduction of conformationally restricted cyclic ketones, the conjugate 1,4-reduction of enones, and chelation-controlled reductions of alpha-alkoxy and amino ketones[1]. Its baseline value proposition lies in its ability to achieve near-perfect diastereoselectivity where standard hydrides yield racemic or poorly controlled mixtures, making it a critical reagent for late-stage pharmaceutical synthesis and complex natural product elaboration.

Substituting Sodium tri-sec-butylborohydride with its lithium counterpart (L-Selectride) or less hindered hydrides (such as Sodium borohydride or Lithium triethylborohydride) frequently results in a catastrophic loss of stereocontrol or complete inversion of the product's stereochemistry [1]. The sodium counterion in N-Selectride interacts differently with chelating substrates compared to the more Lewis-acidic lithium ion, often enabling chelation-controlled pathways that L-Selectride fails to access [2]. Furthermore, replacing the bulky tri-sec-butyl groups with smaller hydrides eliminates the steric hindrance required to force the nucleophilic attack from the less hindered face of the carbonyl [3]. Consequently, generic substitution in stereoselective workflows leads to poor diastereomeric ratios, necessitating expensive and time-consuming downstream chiral separations or rendering the synthesis entirely unviable [2].

References

- [1] European Patent Office. EP1558627B1 - Stereospecific reduction of sapogen-3-ones.

- [2] Bartolo, N. D., et al. (2019). Diastereoselectivities in Reductions of α-Alkoxy Ketones Are Not Always Correlated to Chelation-Induced Rate Acceleration. Synthesis, 51(01), 296-302.

- [3] Ullrich, A., et al. (2014). Concise, stereodivergent and highly stereoselective synthesis of cis- and trans-2-substituted 3-hydroxypiperidines. Beilstein J. Org. Chem., 10, 383–393.

Counterion-Driven Stereocontrol in Alpha-Alkoxy Ketone Reduction

In the reduction of chiral alpha-alkoxy ketones, the choice of counterion dictates the stereochemical outcome. N-Selectride (sodium counterion) diastereoselectively reduces alpha-alkoxy ketone 1 to the product predicted by the chelation-control model with a diastereomeric ratio of >99:1 [1]. In direct contrast, L-Selectride (lithium counterion) reacts with low stereoselectivity, favoring the Felkin-Ahn product instead [1].

| Evidence Dimension | Diastereomeric ratio (dr) in alpha-alkoxy ketone reduction |

| Target Compound Data | >99:1 dr (chelation-control product) |

| Comparator Or Baseline | L-Selectride (low stereoselectivity, favors Felkin-Ahn product) |

| Quantified Difference | Complete shift from unselective Felkin-Ahn pathway to >99:1 chelation-controlled selectivity |

| Conditions | Reduction of alpha-alkoxy ketone 1 in THF at -78 °C |

Procurement of the sodium salt is mandatory for accessing chelation-controlled stereoisomers in alkoxy ketone reductions where the lithium analog fails to provide selectivity.

Superior Syn-Selectivity in Amino Ketone Reduction

For the synthesis of syn-beta-amino alcohols from amino ketones, N-Selectride provides vastly superior diastereoselectivity compared to L-Selectride. Treatment of amino ketone I with N-Selectride at -78 °C yields an anti/syn ratio of 1:9 (91% yield) [1]. Under identical conditions, L-Selectride yields a poor anti/syn ratio of 1:2 (94% yield), demonstrating the critical role of the sodium counterion in enforcing the desired transition state [1].

| Evidence Dimension | Anti/syn diastereomeric ratio |

| Target Compound Data | 1:9 anti/syn ratio |

| Comparator Or Baseline | L-Selectride (1:2 anti/syn ratio) |

| Quantified Difference | 4.5-fold improvement in syn-selectivity |

| Conditions | Reduction of amino ketone I in ether at -78 °C |

The dramatic improvement in syn-selectivity eliminates the need for complex chiral chromatography, making N-Selectride the highly preferred reagent for beta-amino alcohol pharmaceutical precursors.

Steric Hindrance Dictating 3-beta-Hydroxyl Formation in Steroidal Sapogenins

The steric bulk of the tri-sec-butyl groups in N-Selectride is essential for controlling the facial attack on complex steroid frameworks. In the reduction of 3-keto-5beta-H steroidal sapogenins, N-Selectride drives the formation of the 3-beta-hydroxyl stereoisomer (e.g., smilagenin) in a highly stereoselective manner [1]. Utilizing the less hindered Lithium triethylborohydride (Super-Hydride) completely inverts the outcome, leading to the 3-alpha-hydroxyl stereoisomer (e.g., epismilagenin) [1].

| Evidence Dimension | Stereochemical configuration of the product |

| Target Compound Data | Predominant formation of 3-beta-hydroxyl (smilagenin) |

| Comparator Or Baseline | Lithium triethylborohydride (forms 3-alpha-hydroxyl / epismilagenin) |

| Quantified Difference | Complete inversion of stereochemical outcome based on reagent steric bulk |

| Conditions | Stereoselective reduction of 3-keto-5beta-H steroidal sapogenins |

Buyers targeting specific steroidal epimers must procure the tri-sec-butylborohydride class to prevent complete stereochemical inversion caused by less sterically demanding hydrides.

Overriding Poor Stereocontrol of Standard Borohydrides in Piperidine Synthesis

Standard unhindered hydrides are incapable of providing adequate stereocontrol in the synthesis of complex functionalized heterocycles. In the reduction of 2-substituted 3-oxopiperidine derivatives, Sodium borohydride (NaBH4) yields the corresponding diol with virtually no selectivity (dr = 1.3:1)[1]. In contrast, bulky Selectride reagents (including N-Selectride) deliver the target amino alcohols as pure diastereomers with a dr of >= 19:1 [1].

| Evidence Dimension | Diastereomeric ratio (dr) in oxopiperidine reduction |

| Target Compound Data | dr >= 19:1 |

| Comparator Or Baseline | Sodium borohydride (dr = 1.3:1) |

| Quantified Difference | >14-fold increase in diastereomeric ratio |

| Conditions | Reduction of N-protected 2-substituted 3-oxopiperidines |

Upgrading from standard sodium borohydride to N-Selectride is necessary to achieve the isomeric purity required for downstream pharmaceutical active ingredient manufacturing.

Synthesis of Syn-Beta-Amino Alcohols

Highly recommended for pharmaceutical workflows requiring the stereoselective reduction of amino ketones, where the sodium counterion drives chelation-controlled syn-selectivity far better than lithium analogs [1].

Late-Stage Steroidal Sapogenin Elaboration

The reagent of choice for the stereospecific reduction of 3-keto steroids to 3-beta-hydroxyl epimers, leveraging its massive steric bulk to prevent the formation of 3-alpha-hydroxyl byproducts [2].

Chelation-Controlled Alpha-Alkoxy Ketone Reduction

Ideal for complex natural product synthesis where the Felkin-Ahn pathway must be overridden; N-Selectride consistently yields the chelation-controlled diastereomer with >99:1 selectivity[3].

Stereocontrolled Heterocycle Manufacturing

Essential for the production of substituted piperidines and related cyclic scaffolds, where standard unhindered hydrides like NaBH4 fail to provide acceptable diastereomeric ratios [4].

References

- [1] Jin, T., et al. (2022). TOTAL SYNTHESIS OF NATURAL PRODUCTS AND MEDICINAL MOLECULES VIA CHELATION-CONTROLLED DIASTEREOSELECTIVE HYDRIDE REDUCTION OF AMINO KETONES. Heterocycles, 104(2), 225.

- [2] European Patent Office. EP1558627B1 - Stereospecific reduction of sapogen-3-ones.

- [3] Bartolo, N. D., et al. (2019). Diastereoselectivities in Reductions of α-Alkoxy Ketones Are Not Always Correlated to Chelation-Induced Rate Acceleration. Synthesis, 51(01), 296-302.

- [4] Ullrich, A., et al. (2014). Concise, stereodivergent and highly stereoselective synthesis of cis- and trans-2-substituted 3-hydroxypiperidines – development of a phosphite-driven cyclodehydration. Beilstein J. Org. Chem., 10, 383–393.

GHS Hazard Statements

H260 (100%): In contact with water releases flammable gases which may ignite spontaneously [Danger Substances and mixtures which in contact with water, emit flammable gases];

H302 (31.4%): Harmful if swallowed [Warning Acute toxicity, oral];

H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

H318 (68.6%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

H335 (31.4%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable;Corrosive;Irritant

Other CAS

67276-04-4